

An In-depth Technical Guide to the Phase Diagram of Solid Carbon Dioxide

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Compound of Interest

Compound Name: Carbon oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram of solid carbon dioxide (CO₂), with a focus on its high-pressure polymorphs. The information presented herein is intended for researchers, scientists, and professionals in drug development who utilize carbon dioxide in its various phases, particularly in supercritical fluid applications. This document summarizes key quantitative data, details experimental methodologies for phase determination, and visualizes the experimental workflow for characterizing high-pressure solid phases.

Quantitative Data of Carbon Dioxide Phase Transitions

The phase behavior of carbon dioxide is characterized by its triple point, critical point, and the boundaries between its solid, liquid, and gaseous states. Under standard atmospheric pressure, solid CO₂ sublimates directly to a gas, a property that gives "dry ice" its name.^{[1][2]} Liquid carbon dioxide can only exist at pressures above 5.11 atm.^{[1][2][3]}

Key Phase Transition Points

The triple point and critical point are fundamental thermodynamic properties that define the phase diagram of a substance.

Parameter	Temperature (°C)	Pressure (atm)	Pressure (MPa)
Triple Point	-56.6[1][2]	5.11[1][2]	0.518[4]
Critical Point	31.0[2]	72.8[2]	7.38[4]

Table 1: Triple and Critical Point of Carbon Dioxide.

Phase Coexistence Curves

The phase boundaries of carbon dioxide have been determined through various experimental and computational methods. The following tables provide data points along the sublimation, melting, and vaporization curves.

Sublimation Curve (Solid-Gas Coexistence)

Temperature (°C)	Pressure (atm)
-78.5 (Normal Sublimation Point)	1.00
-80	0.95
-90	0.28
-100	0.07

Table 2: Selected data points for the sublimation curve of carbon dioxide.[5]

Melting Curve (Solid-Liquid Coexistence)

The melting point of carbon dioxide increases with pressure, which is a typical behavior for most substances.[3]

Temperature (°C)	Pressure (atm)
-56.6	5.11
-55	10.8
-50	38.2
-40	108

Table 3: Selected data points for the melting curve of carbon dioxide.[5]

Vaporization Curve (Liquid-Gas Coexistence)

Temperature (°C)	Pressure (atm)
-50	7.9
-40	11.8
-20	22.7
0	34.4
20	56.5
31.0	72.8

Table 4: Selected data points for the vaporization curve of carbon dioxide.[5]

High-Pressure Solid Phases of Carbon Dioxide

At pressures exceeding several gigapascals (GPa), solid carbon dioxide exhibits a rich polymorphism, transitioning through several crystalline structures. The determination of these high-pressure phases and their stability fields is an active area of research, complicated by strong kinetic effects and metastability.[6] The primary experimental techniques for investigating these phases are diamond anvil cells (DAC) coupled with in-situ synchrotron X-ray diffraction (XRD) and Raman spectroscopy.[1][7][8]

Phase	Crystal System	Space Group	Stability Range (at Room Temperature)
CO ₂ -I (Dry Ice)	Cubic	Pa-3	< 10 GPa
CO ₂ -II	Tetragonal	P4 ₂ /mnm	10-20 GPa
CO ₂ -III	Orthorhombic	Cmca	10-22 GPa
CO ₂ -IV	Orthorhombic	Pnma	Formed by heating CO ₂ -II
CO ₂ -V	Tetragonal	I-42d	> 40 GPa

Table 5: Overview of the high-pressure molecular phases of solid carbon dioxide.[9] Note that the transition pressures can vary depending on temperature and experimental conditions.

Experimental Protocols

The determination of the phase diagram of solid CO₂, particularly at high pressures, relies on sophisticated experimental techniques capable of generating and probing materials under extreme conditions.

High-Pressure Phase Determination using Diamond Anvil Cell and Synchrotron X-ray Diffraction

Objective: To determine the crystal structure of carbon dioxide at high pressure and ambient or elevated temperatures.

Apparatus:

- Diamond Anvil Cell (DAC)[8]
- Gasket (e.g., Rhenium)
- Ruby spheres (for pressure calibration)[10]
- Gas loading system for CO₂

- Synchrotron X-ray source[1][7]
- X-ray detector
- Laser heating system (for high-temperature experiments)
- Raman spectrometer

Methodology:

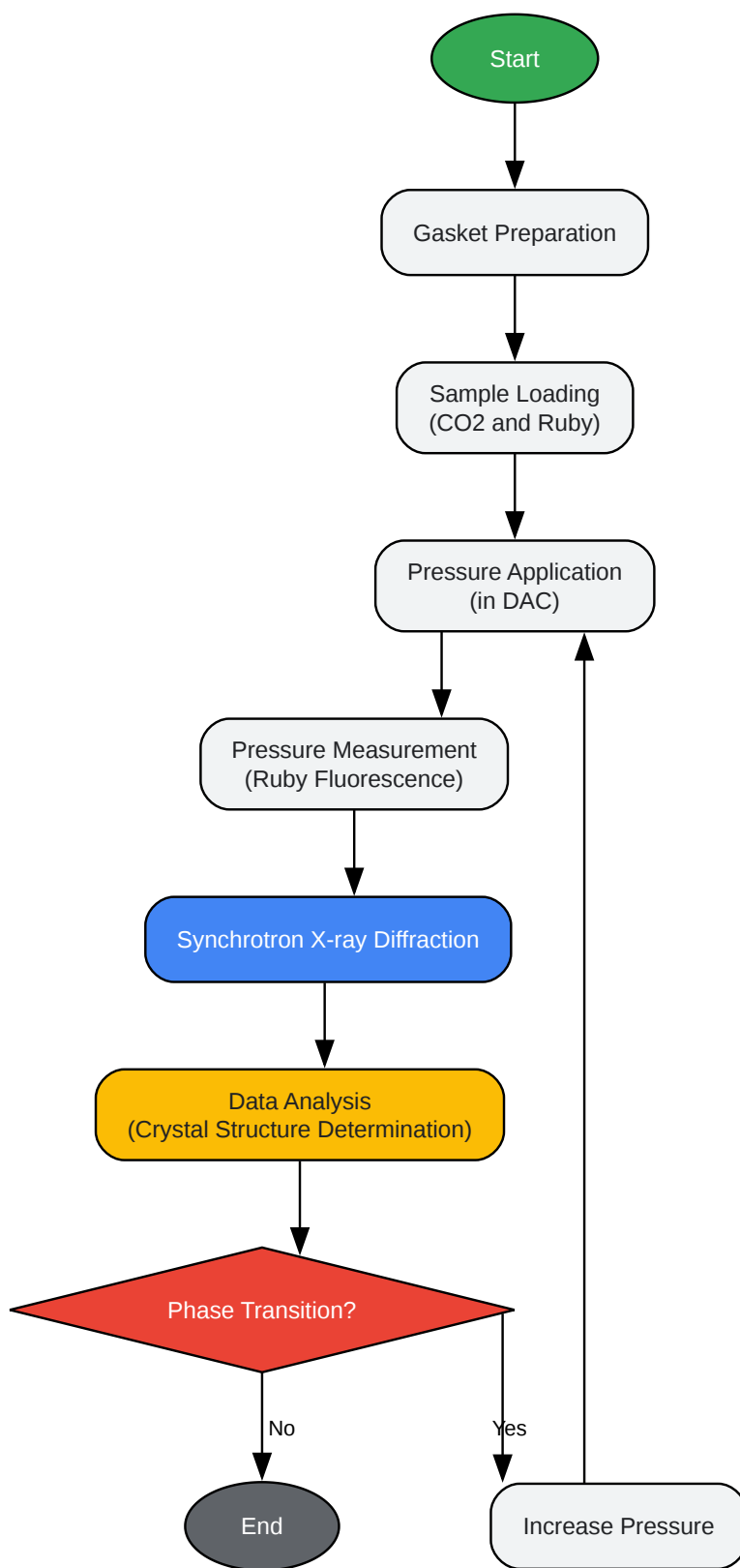
- **Gasket Preparation:** A pre-indented metal gasket is drilled with a micro-driller to create a sample chamber.
- **Sample Loading:** The DAC is placed in a gas loading apparatus, which is then evacuated and filled with high-purity CO₂ gas. The pressure is increased, causing the CO₂ to liquefy and then solidify within the sample chamber. A few ruby spheres are also placed in the chamber for pressure measurement.
- **Pressure Application:** The DAC is sealed, and pressure is applied by turning the screws on the cell. The pressure is determined by measuring the fluorescence of the ruby spheres using a spectrometer.[10]
- **X-ray Diffraction Measurement:** The DAC is mounted on a goniometer at a synchrotron beamline. A monochromatic X-ray beam is focused on the sample. The diffracted X-rays are collected by a 2D detector.[7]
- **Data Analysis:** The resulting diffraction pattern (a series of rings) is integrated to produce a 1D diffraction profile (intensity vs. scattering angle). This profile is then analyzed to determine the crystal structure of the CO₂ phase at that pressure.
- **Phase Transition Identification:** The pressure is incrementally increased, and diffraction patterns are collected at each step. A phase transition is identified by a change in the diffraction pattern, indicating a change in the crystal structure.
- **High-Temperature Studies (Optional):** For high-temperature experiments, a laser is used to heat the sample within the DAC. The temperature is measured pyrometrically. Diffraction

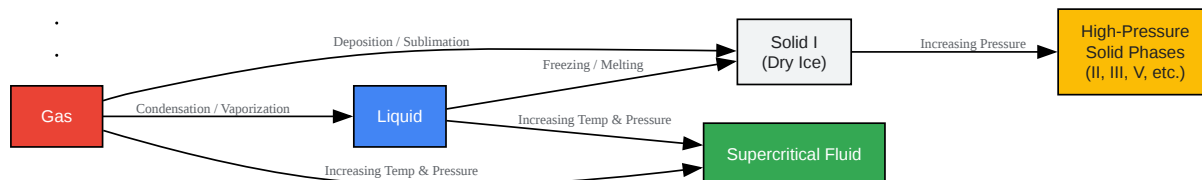
patterns are collected at various temperatures and pressures to map out the phase boundaries.

Visualizations

Experimental Workflow for High-Pressure Phase Determination

The following diagram illustrates the key steps involved in determining the crystal structure of solid carbon dioxide at high pressure.





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Address: 3281 E Guasti Rd

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